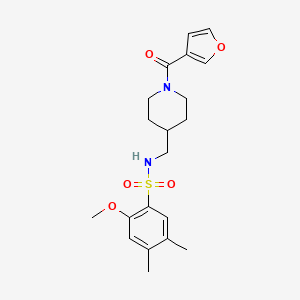
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" is a derivative of methanesulfonyl chloride, which is a key intermediate in organic synthesis. Methanesulfonyl chloride itself is a reagent that can be prepared from dimethyl sulfoxide (DMSO) through chlorination processes . The presence of both chloro and fluoro substituents on the phenyl ring of the compound suggests that it may have unique reactivity and physical properties that could be exploited in various chemical syntheses.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been reported in the literature. For instance, 2-haloethyl (methylsulfonyl)methanesulfonates have been prepared using sulfene intermediates . Additionally, a new synthetic protocol has been developed for the preparation of α-fluoro(disulfonyl)methane and its chloro analogues, which involves a C–S bond-forming strategy that is both efficient and selective . This suggests that similar strategies could potentially be applied to synthesize "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" with high efficiency.
Molecular Structure Analysis
Structural and spectroscopic studies of related compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, have shown that these molecules can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), leading to ion pairs with distinct N–H⋯O hydrogen bonds . These findings provide insight into the potential molecular interactions and structure of "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride," which may also form similar hydrogen-bonded structures in the presence of suitable bases.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl compounds is well-documented. For example, fluorobis(phenylsulfonyl)methane (FBSM) has been used in highly regio- and enantioselective allylic alkylation reactions catalyzed by iridium complexes, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds . This indicates that "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" could also participate in similar allylic alkylation reactions, potentially leading to valuable chiral molecules.
Physical and Chemical Properties Analysis
While specific data on "(3-Chloro-2-fluorophenyl)methanesulfonyl chloride" is not provided, the physical and chemical properties of sulfonyl chlorides, in general, can be inferred from related compounds. Methanesulfonyl chloride is known to be a reactive sulfonylating agent, and its derivatives are likely to share similar properties such as reactivity towards nucleophiles and the ability to form sulfonates . The presence of fluorine and chlorine substituents would also affect the compound's polarity, boiling point, and stability, potentially enhancing its reactivity in certain chemical environments.
Applications De Recherche Scientifique
Synthesis of Chloro- and Fluoro-Containing Compounds : A study by Ando et al. (2005) detailed the synthesis of 2-chloro-1,1-difluoroallyl methanesulfonates through a novel rearrangement, leading to the formation of 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes, demonstrating its use in complex organic syntheses (Ando et al., 2005).
Inhibition Studies in Biochemistry : Research by Greenspan and Wilson (1970) explored the effect of fluoride on reactions involving methanesulfonates with acetylcholinesterase, showing the potential of methanesulfonyl derivatives in biochemical studies (Greenspan & Wilson, 1970).
Ultraviolet Spectroscopy : White (1969) reported on the ultraviolet absorption spectrum of methanesulphenyl chloride, indicating its utility in spectroscopic analysis and its role in chemical kinetics studies (White, 1969).
Preparation Techniques in Pharmaceutical Chemistry : Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3, highlighting its importance in the pharmaceutical industry for the synthesis of isotopically labeled compounds (Hanai & Okuda, 1977).
Reaction Mechanisms and Kinetics : Kitz and Wilson (1963) investigated the acceleration of the reaction rate of methanesulfonyl fluoride with acetylcholinesterase, providing insights into enzymatic reaction mechanisms and kinetics (Kitz & Wilson, 1963).
Propriétés
IUPAC Name |
(3-chloro-2-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSNKNXNNTYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-fluorophenyl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)


![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)




![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)
